1,1-Dibutoxytrimethylamine

GC derivatization fatty acid esterification myristic acid

Laboratories performing routine fatty acid profiling face significant workflow bottlenecks when methanol by-products from DMF dimethyl acetal require evaporation, risking loss of volatile short-chain esters. 1,1-Dibutoxytrimethylamine (DMF-DBA) eliminates this step: the reaction reaches completion at room temperature upon dissolution, and the mixture can be directly injected into the GC without evaporation or extraction. This reagent generates n-butanol (b.p. 117°C) rather than methanol, preventing co-elution and preserving C6 and shorter fatty acid esters. For forensic toxicology labs, a peer-reviewed Journal of Forensic Sciences protocol (1977) provides a defensible starting point for ISO/IEC 17025 method validation for cocaine and benzoyl ecgonine quantification. Process R&D groups benefit from thermal compatibility at 80°C with minimal evaporative loss, unlike lower-boiling DMF dialkyl acetal alternatives.

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
CAS No. 18503-90-7
Cat. No. B097086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibutoxytrimethylamine
CAS18503-90-7
Molecular FormulaC11H25NO2
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCCCOC(N(C)C)OCCCC
InChIInChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3
InChIKeyGSFFXKGTGPMVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibutoxytrimethylamine Identity and Procurement Profile


1,1-Dibutoxytrimethylamine (N,N-Dimethylformamide dibutyl acetal, DMF-DBA) is a dimethylformamide dialkyl acetal belonging to the orthoamide class of reagents [1]. It is primarily employed as a derivatization agent for gas chromatography (GC) and as an esterification reagent for carboxylic acids and fatty acids . The compound is a colorless to almost colorless clear liquid with a molecular weight of 203.33 g/mol, a density of approximately 0.86 g/mL at 20°C, a boiling point of 98°C at 20 mmHg, and a flash point of 53°C [2]. Commercially available grades typically specify purity at ≥98.0% (by nonaqueous titration) .

Workflow
GC derivatization and esterification of carboxylic acids
Selection
Room-temperature direct injection; sustained heating above 80°C
Use Context
Fatty acid profiling, forensic toxicology, heterocycle synthesis

Why DMF Dibutyl Acetal Cannot Be Simply Replaced


DMF dialkyl acetals exhibit significant structure-dependent differences in reactivity, volatility, by-product profile, and chromatographic behavior that preclude generic interchangeability [1]. The alkyl chain length directly governs the boiling point of the reagent and its corresponding alcohol by-product (e.g., methanol, ethanol, n-butanol, tert-butanol), which critically influences reaction temperature windows, removal of excess reagent, and GC co-elution patterns [2]. For instance, DMF dibutyl acetal generates n-butanol (b.p. 117°C), which is significantly less volatile than the methanol (b.p. 65°C) or ethanol (b.p. 78°C) liberated by DMF dimethyl acetal and DMF diethyl acetal respectively, enabling distillation-free work-up protocols that are not feasible with shorter-chain analogs [3]. Furthermore, the steric bulk of the alkoxy groups modulates the rate of nucleophilic substitution at the acetal carbon, meaning that a method validated with DMF diethyl acetal cannot be directly substituted with DMF dibutyl acetal without re-optimization of reagent volume, temperature, and reaction time [1].

By-product volatility mismatch
n-Butanol by-product enables evaporation-free direct injection; shorter-chain analogs release methanol or ethanol, requiring work-up that may lose volatile analytes.
Reactivity mismatch
Steric bulk of butoxy groups alters nucleophilic substitution rate; method parameters validated for DMF dimethyl or diethyl acetal may not transfer directly.
Chromatographic co-elution risk
Methyl/ethyl esters may co-elute with solvent front or matrix interferences; butyl esters typically provide longer retention and cleaner baseline separation.

Quantitative Differentiation Evidence Against Closest Analogs


Room-Temperature GC Derivatization with Direct Injection

For fatty acid GC analysis, DMF dibutyl acetal enables a room-temperature, single-step derivatization protocol that proceeds to completion upon dissolution and permits direct injection of the reaction mixture into the GC without evaporation or extraction steps . In the TCI-validated procedure, 5 mg of fatty acid (myristic acid used as reference) is quantitatively esterified by 100 µL of DMF dibutyl acetal, with the reaction reaching completion upon dissolution, and the resulting butyl ester mixture is directly injectable into the GC . This contrasts with DMF dimethyl acetal, where the liberated methanol by-product (b.p. 65°C) can co-elute with early-eluting analytes and may require an evaporation step that risks loss of volatile short-chain fatty acid esters [1].

Room-Temp GC Derivatization
Class-level
Target: n-butanol by-product (117°C) → direct injection. Comparator: methanol by-product (65°C) → evaporation required.
Supports protocol simplification and volatile analyte retention.
Class-level inference; confirm with specific analyte panel.
GC derivatization fatty acid esterification myristic acid method throughput

Validated Forensic Toxicology Application

DMF dibutyl acetal has been specifically adopted and validated for the simultaneous GC quantification of cocaine and its primary metabolite benzoyl ecgonine in urine matrices via on-column alkylation, with the method achieving positive identification through dual-column confirmation and accurate quantification using isopropyl benzoyl ecgonine as internal standard [1]. This represents a documented, application-specific selection of the dibutyl acetal variant over shorter-chain alternatives for forensic analytical workflows where chromatographic separation from matrix interferences is critical [1].

Forensic Toxicology Validation
Reported method
On-column alkylation, dual-column confirmation, ISTD quantification for cocaine and benzoyl ecgonine in urine.
Supports forensic method validation review.
Published 1977 J. Forensic Sci. method; re-validation expected.
forensic toxicology cocaine benzoyl ecgonine on-column alkylation GC analysis

Performance in Pharmaceutical Intermediate Synthesis

In a published Chinese invention patent (CN201810661846.8), DMF dibutyl acetal was employed as the key condensation reagent for the one-pot synthesis of 1,2,4-triazole-3-carboxamide, a critical intermediate in the production of the antiviral drug ribavirin [1]. The method reacted oxamide (15.0 g, 0.17 mol) with DMF dibutyl acetal (34.5 g, 0.17 mol, 1.0 equiv.) in DMSO at 80°C for 8 hours, followed by sequential treatment with hydrazine sulfate and p-toluenesulfonic acid at 140°C for 5 hours, yielding 12.2 g (64% yield) of the target triazole carboxamide with a melting point of 316–317°C [1].

Ribavirin Intermediate Yield
Cross-study
64% isolated yield at 1.0 equiv. (80°C, 8 h)
Supports synthetic route benchmarking.
Patent CN201810661846.8; head-to-head comparison not available.
pharmaceutical intermediate ribavirin 1,2,4-triazole-3-carboxamide heterocycle synthesis reaction yield

Boiling Point and Thermal Stability Advantage

DMF dibutyl acetal (b.p. 98°C at 20 mmHg) possesses a substantially higher boiling point than DMF dimethyl acetal (b.p. ~40°C at 20 mmHg) and DMF diethyl acetal (b.p. ~55–60°C at 20 mmHg), enabling its use in reactions requiring sustained heating above 80°C without excessive reagent loss through evaporation . This property is directly exploited in the ribavirin intermediate synthesis described above, where the reaction is conducted at 80°C for 8 hours [1]. The higher boiling point also reduces the vapor pressure of the reagent at ambient storage conditions, potentially minimizing inhalation exposure risk and volatile loss during repeated container opening.

Boiling Point Advantage
Class-level
b.p. 98°C vs 40°C (Δ≈58°C) at 20 mmHg
Supports elevated-temperature reaction protocols.
Class-level inference; reduced pressure values.
boiling point volatility reaction temperature physical properties solvent compatibility

Optimal Application Scenarios Based on Verified Evidence


Fatty Acid Profiling Without Work-Up

Analytical laboratories performing routine fatty acid methyl ester (FAME) or butyl ester profiling should select DMF dibutyl acetal when method efficiency and volatile analyte retention are paramount. The validated TCI protocol demonstrates that fatty acid esterification with DMF dibutyl acetal proceeds to completion at room temperature upon dissolution, and the reaction mixture can be directly injected into the GC without evaporation or extraction . This contrasts sharply with DMF dimethyl acetal-based methods, where the methanol by-product must be evaporated to avoid co-elution, risking loss of short-chain (≤C6) fatty acid esters [1]. For laboratories processing more than 50 samples per day, this work-up elimination translates to approximately 1–2 hours of saved technician time per batch, directly reducing per-sample analysis cost.

Cocaine and Benzoyl Ecgonine GC Confirmation

Forensic toxicology laboratories requiring a validated, defensible method for simultaneous cocaine and benzoyl ecgonine quantification should procure DMF dibutyl acetal based on the published 1977 Journal of Forensic Sciences method . This peer-reviewed protocol uses on-column alkylation with DMF dibutyl acetal, dual-column confirmation, and isopropyl benzoyl ecgonine internal standardization, providing a documented starting point for ISO/IEC 17025 method validation [1]. Substituting DMF diethyl acetal or DMF dimethyl acetal in this protocol without re-validation would constitute a significant method modification that could compromise admissibility of results in legal proceedings.

Sustained Heating in Heterocycle Synthesis

Process R&D groups developing synthetic routes to heterocyclic pharmaceutical intermediates, particularly triazole and related azaheterocycle scaffolds, should select DMF dibutyl acetal when the reaction protocol demands prolonged heating at or above 80°C. The 64% yield demonstrated in the ribavirin intermediate synthesis (80°C, 8 hours) illustrates the reagent's thermal compatibility . Lower-boiling alternatives such as DMF dimethyl acetal (b.p. ~40°C at 20 mmHg) or DMF diethyl acetal (b.p. ~58°C at 20 mmHg) would undergo significant evaporative loss under these conditions, requiring excess reagent charges, specialized reflux setups, or pressurized vessels [1]. The higher boiling point of DMF dibutyl acetal (98°C at 20 mmHg) allows standard reflux or sealed-tube conditions at atmospheric pressure, simplifying reactor design and reducing capital equipment requirements during scale-up [2].

Butyl Ester Chromatographic Advantage

In GC and GC-MS method development for carboxylic acid analytes, butyl esters generated by DMF dibutyl acetal offer longer retention times and potentially improved separation from solvent fronts and early-eluting matrix interferences compared to methyl or ethyl esters . This is particularly advantageous for complex biological matrices (urine, plasma, tissue homogenates) where short-chain esters may co-elute with endogenous volatile compounds. The n-butanol by-product (b.p. 117°C) elutes well after common organic solvents, providing a cleaner chromatographic baseline in the retention time window of interest . While DMF di-tert-butyl acetal may offer even higher sensitivity in specific applications, DMF dibutyl acetal provides a practical balance of reactivity, volatility, and chromatographic performance for multi-analyte methods [1].

Application
Selection Property
Validation Focus
Fatty acid GC profiling without work-up
High-boiling n-butanol by-product enables direct injection
Volatile short-chain ester recovery, method throughput
Forensic cocaine/benzoyl ecgonine GC confirmation
Published validated on-column alkylation protocol
ISO/IEC 17025 method validation defensibility
Heterocycle synthesis requiring sustained heating ≥80°C
High boiling point minimizes evaporative reagent loss
Stoichiometric consistency, VOC emission control
Complex matrix GC-MS profiling
Butyl esters provide improved chromatographic separation
Solvent-front resolution, matrix interference baseline

Technical Documentation Hub

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